molecular formula C10H7ClN4O3 B14662163 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide CAS No. 50834-00-9

2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide

Cat. No.: B14662163
CAS No.: 50834-00-9
M. Wt: 266.64 g/mol
InChI Key: CLCUKAYTHCUNIJ-UHFFFAOYSA-N
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Description

2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a carbamoyl group, and a cyanoacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of 4-chlorophenyl isocyanate with cyanoacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium
  • N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide

Uniqueness

2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

50834-00-9

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64 g/mol

IUPAC Name

[(2-amino-1-cyano-2-oxoethylidene)amino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)14-10(17)18-15-8(5-12)9(13)16/h1-4H,(H2,13,16)(H,14,17)

InChI Key

CLCUKAYTHCUNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)ON=C(C#N)C(=O)N)Cl

Origin of Product

United States

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